3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1157103-44-0
VCID: VC3176489
InChI: InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3
SMILES: CCN1C(=O)CC(C1=O)SCCN
Molecular Formula: C8H14N2O2S
Molecular Weight: 202.28 g/mol

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione

CAS No.: 1157103-44-0

Cat. No.: VC3176489

Molecular Formula: C8H14N2O2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione - 1157103-44-0

Specification

CAS No. 1157103-44-0
Molecular Formula C8H14N2O2S
Molecular Weight 202.28 g/mol
IUPAC Name 3-(2-aminoethylsulfanyl)-1-ethylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3
Standard InChI Key NMJUUGJXQKHGBK-UHFFFAOYSA-N
SMILES CCN1C(=O)CC(C1=O)SCCN
Canonical SMILES CCN1C(=O)CC(C1=O)SCCN

Introduction

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is a chemical compound with the CAS number 1157103-44-0. It is characterized by its molecular formula C8H14N2O2S and is a solid at room temperature with a purity of 95% . This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in pharmaceutical research.

Synthesis and Preparation

While specific synthesis protocols for 3-[(2-aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available reagents. Typically, these syntheses may involve the formation of the pyrrolidine ring followed by the introduction of the sulfanyl and aminoethyl groups through nucleophilic substitution reactions.

Biological Activity and Potential Applications

Although specific biological activity data for 3-[(2-aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione are not readily available, compounds within the pyrrolidine class have shown a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the sulfanyl group could potentially contribute to redox activity or interaction with biological targets.

Research Findings and Future Directions

Given the limited specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry. The compound's structure suggests potential for modification to enhance its biological activity or drug-like properties.

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